molecular formula C16H24N6O B5614666 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5614666
M. Wt: 316.40 g/mol
InChI Key: REQFMXCZSKUPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine derivatives, including structures similar to the compound , have been identified as potential agents in various applications due to their unique chemical properties. These compounds have been synthesized and evaluated for different biological and chemical properties in numerous studies.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including condensation, nucleophilic addition, and various substitution reactions. For example, the synthesis of imidazoline derivatives with antidiabetic properties involved optimized substitution of piperazine N atoms and modifications of the imidazoline ring, demonstrating the complexity and versatility in synthesizing these compounds (Le Bihan et al., 1999).

Mechanism of Action

The mechanism of action of imidazole and pyrazole derivatives depends on their specific chemical structure and the biological target they interact with .

Future Directions

The future directions in the study of imidazole and pyrazole derivatives could involve the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-13(2)22-11-14(10-18-22)16(23)21-8-6-20(7-9-21)12-15-17-4-5-19(15)3/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQFMXCZSKUPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)N2CCN(CC2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.